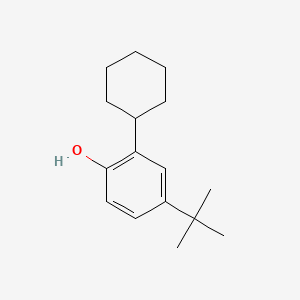

4-tert-Butyl-2-cyclohexylphenol

Description

Contextual Significance of Alkylphenols and Hindered Phenols in Modern Chemistry

Alkylphenols, a broad class of organic compounds, serve as crucial intermediates and building blocks in industrial chemistry, forming the basis for numerous pharmaceuticals and polymer additives. acs.org Within this family, sterically hindered phenols are particularly noteworthy. These are phenols where the hydroxyl group is flanked by bulky alkyl groups, such as tert-butyl groups. vinatiorganics.comnih.gov

This steric hindrance is not a limitation but a key functional feature. It makes the hydroxyl group's hydrogen atom readily available for donation while protecting the resulting phenoxyl radical, rendering these compounds highly effective as primary antioxidants. vinatiorganics.comvinatiorganics.com They function as exceptional free-radical scavengers, terminating the destructive chain reactions of oxidation. vinatiorganics.com This property is harnessed extensively to protect a wide array of materials, including plastics, synthetic fibers, elastomers, adhesives, lubricants, and even food products, from thermal and oxidative degradation. ontosight.aivinatiorganics.comvinatiorganics.com

Beyond industrial stabilization, the unique reactivity of hindered phenols has opened new avenues in medicinal chemistry. Researchers are exploring their dual "chameleonic" character; they can act as protective antioxidants in healthy tissues but can also be designed to generate cytotoxic reactive oxygen species (ROS) to target tumor cells. mdpi.comnih.gov This has led to the development of novel compounds with potential anti-inflammatory and anticancer properties. mdpi.commdpi.com

Rationale for Dedicated Academic Inquiry into 4-tert-Butyl-2-cyclohexylphenol

The specific molecular architecture of this compound provides a compelling reason for focused academic study. As a sterically hindered phenol (B47542), it is a prime candidate for research into antioxidant mechanisms and applications. ontosight.ainih.gov The presence of both a tert-butyl and a cyclohexyl group creates a distinct steric and electronic environment around the phenolic hydroxyl group, influencing its stability, hydrophobicity, reactivity, and antioxidant efficacy. ontosight.ai

This makes the compound an excellent model for structure-activity relationship (SAR) studies, where researchers can probe how the size and nature of these alkyl substituents fine-tune its chemical behavior. Furthermore, its potential use as a precursor for more complex molecules, such as specialized agrochemicals or functional polymers, drives academic inquiry into its synthesis and chemical transformations. ontosight.ai The development of efficient and selective methods to produce this specific isomer is a significant synthetic challenge, attracting the attention of organic chemists.

Overview of Research Trajectories and Key Challenges for this compound

Current and future research involving this compound and related compounds is shaped by several key challenges and promising trajectories.

Key Challenges:

Selective Synthesis: A primary hurdle in the synthesis of asymmetrically substituted phenols like this compound is achieving high regioselectivity. Traditional electrophilic aromatic substitution methods, such as Friedel-Crafts alkylation, often result in a mixture of ortho-, meta-, and para-isomers, as well as poly-alkylated products, which are difficult and costly to separate. acs.orgorgsyn.orggoogle.comrsc.org

Environmental Impact: Like other alkylphenols, there are concerns about the environmental persistence and potential endocrine-disrupting effects of these compounds and their degradation byproducts. sfei.orgresearchgate.netresearchgate.net This necessitates research into their environmental fate and drives the search for more biodegradable and less toxic alternatives. service.gov.uk

Research Trajectories:

Advanced Catalysis: To overcome the challenge of selective synthesis, a major research focus is on the development of novel catalytic systems. This includes using transition metal catalysts, such as rhenium or dual systems involving palladium and Lewis acids, to direct the alkylation specifically to the ortho-position of the phenolic hydroxyl group. acs.orgorgsyn.org

Multifunctional Molecules: There is a growing trend in designing multifunctional additives. Research is being directed towards synthesizing hybrid molecules that incorporate the hindered phenol structure of compounds like this compound with other functional moieties, such as benzophenones (UV absorbers), to create single-molecule solutions for polymer stabilization against both thermal and UV degradation. nih.gov

Bio-based Alternatives: In response to environmental concerns, the development of sustainable and renewable antioxidants is a significant future direction. This involves exploring the synthesis of sterically hindered phenols from bio-based sources, such as lignocellulose and vegetable oils. mdpi.com

Chemical Compound Data

| Property | Value | Source |

| Compound Name | This compound | - |

| Molecular Formula | C₁₆H₂₄O | nih.gov |

| Molecular Weight | 232.36 g/mol | nih.gov |

| InChIKey | PDFWQXMLRLJXAQ-UHFFFAOYSA-N | nih.gov |

| SMILES | CC(C)(C)c1ccc(c(c1)C2CCCCC2)O | nih.gov |

| Stereochemistry | ACHIRAL | nih.gov |

Synthetic Methodologies and Reaction Engineering for this compound

The industrial synthesis of this compound, a sterically hindered phenolic compound, relies on the precise alkylation of a phenol starting material. This process typically involves a sequential, two-step electrophilic substitution reaction where a tert-butyl group and a cyclohexyl group are introduced onto the aromatic ring. The manufacturing pathway generally begins with the para-selective alkylation of phenol with a tert-butylating agent like isobutylene to form 4-tert-butylphenol (B1678320) (p-TBP). This intermediate is then subjected to a second alkylation step using a cyclohexylating agent, such as cyclohexene or cyclohexanol (B46403), to introduce the cyclohexyl group at the ortho-position relative to the hydroxyl group.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5450-24-8 |

|---|---|

Molecular Formula |

C16H24O |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

4-tert-butyl-2-cyclohexylphenol |

InChI |

InChI=1S/C16H24O/c1-16(2,3)13-9-10-15(17)14(11-13)12-7-5-4-6-8-12/h9-12,17H,4-8H2,1-3H3 |

InChI Key |

PDFWQXMLRLJXAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C2CCCCC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR for Aromatic and Aliphatic Moiety Analysis

High-resolution ¹H and ¹³C NMR are fundamental tools for the structural analysis of 4-tert-Butyl-2-cyclohexylphenol, allowing for the unambiguous assignment of protons and carbons in both its aromatic and aliphatic regions.

In ¹H NMR spectroscopy of related substituted cyclohexanols, the chemical shift of the proton attached to the hydroxyl-bearing carbon is a key diagnostic indicator. For instance, in cis-4-tert-butylcyclohexanol, this proton appears as a multiplet around 4.02-4.04 ppm, while in the trans isomer, it shifts to approximately 3.5 ppm. youtube.comchegg.com The coupling constants (J values) are also informative; the larger coupling constant in the trans isomer is indicative of an axial-axial relationship between neighboring protons. youtube.com For this compound, the aromatic protons would be expected to appear in the region of 6.5-7.5 ppm, with their specific shifts and splitting patterns dictated by the substitution pattern on the phenyl ring. The bulky tert-butyl group's protons typically present as a sharp singlet around 1.3 ppm. illinois.edu

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbon atom attached to the hydroxyl group in cyclohexanol (B46403) derivatives shows distinct chemical shifts depending on the stereochemistry. In cis-4-tert-butylcyclohexanol, this carbon resonates at approximately 65.87 ppm, whereas in the trans isomer, it is found further downfield at about 71.17 ppm. chegg.com The carbons of the tert-butyl group typically appear around 32 ppm for the quaternary carbon and 27 ppm for the methyl carbons. chegg.com The aromatic carbons of this compound would be expected in the 110-160 ppm range, with the carbon bearing the hydroxyl group appearing at the higher end of this range.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Cyclohexanols and Phenols

| Moiety | Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Cyclohexyl | CH-OH (cis) | ~4.03 | ~65.9 |

| Cyclohexyl | CH-OH (trans) | ~3.5 | ~71.2 |

| tert-Butyl | -C(CH₃)₃ | ~0.8-1.3 | ~27.5 (CH₃), ~32.2 (quaternary C) |

| Aromatic | Ar-H | 6.5 - 7.5 | 110 - 160 |

| Phenolic | Ar-OH | Variable | - |

| Note: Data is based on analogous structures and may vary for this compound. chegg.comillinois.edu |

In Situ Solid-State NMR for Reaction Mechanism Studies

In situ solid-state NMR (ssNMR) is a powerful technique for investigating reaction mechanisms in heterogeneous catalysis, providing real-time information about intermediates and transformations. nih.gov Studies on the alkylation of phenol (B47542) with cyclohexanol over solid acid catalysts, for example, have utilized in situ ¹³C MAS NMR to follow the reaction progress. acs.org These studies have shown that cyclohexanol first dehydrates to cyclohexene, which then acts as the alkylating agent. acs.org The formation of key intermediates, such as carbenium ions, can be observed. acs.org

Furthermore, solid-state NMR has been employed to study proton transfer in complexes of phenols. rsc.org The chemical shifts of the carbon atoms in the phenol, particularly the carbon bearing the hydroxyl group (C1) and the para-carbon (C4), are sensitive to the extent of proton transfer. rsc.org This methodology could be applied to study the reactivity and interactions of this compound in solid-state reactions or within porous materials.

Mass Spectrometry (MS) in Molecular Identification and Reaction Pathway Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation patterns, and analyze complex mixtures.

Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods used in mass spectrometry, each providing different types of information.

EI-MS is a "hard" ionization technique that involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information. For a molecule like this compound, characteristic fragments would likely arise from the loss of the tert-butyl group, the cyclohexyl group, and cleavage of the phenol ring.

ESI-MS is a "soft" ionization technique that is particularly useful for analyzing large or fragile molecules. libretexts.org It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. libretexts.org For this compound, ESI-MS would be expected to show a prominent ion corresponding to its molecular weight. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, as seen with similar phenolic compounds like 4-butylphenol. ufz.de This technique is also well-suited for studying non-covalent complexes and reaction intermediates in solution. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be used to assess its purity by separating it from any starting materials, byproducts, or degradation products. nih.gov The retention time of the compound in the GC column provides one level of identification, while the mass spectrum of the eluting peak confirms its identity. nih.gov This method has been successfully used to identify and quantify related compounds like 4-tert-butylphenol (B1678320) and its metabolites in complex biological samples. nih.gov

Chromatographic Techniques for Separation Science

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile method for the analysis of a wide range of organic molecules.

For this compound, a reverse-phase HPLC method can be employed for its analysis. sielc.com Such a method typically uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.comsielc.com The use of formic acid makes the mobile phase compatible with mass spectrometry detection, allowing for LC-MS analysis. sielc.comsielc.com This technique can be used for purity assessment, quantitative analysis, and for isolating impurities in preparative separations. sielc.comsielc.com

Table 2: Summary of Analytical Techniques for this compound

| Technique | Application | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Chemical environment and connectivity of atoms |

| In Situ ssNMR | Reaction Mechanism Studies | Real-time observation of intermediates and products |

| EI-MS | Structural Elucidation | Molecular fragmentation pattern |

| ESI-MS | Molecular Weight Determination | Mass of the intact molecule, study of non-covalent complexes |

| GC-MS | Purity Assessment, Mixture Analysis | Separation and identification of volatile components |

| HPLC | Separation, Purity Assessment | Separation of components in a liquid mixture |

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical separation and preparative isolation of this compound. In analytical applications, reversed-phase HPLC (RP-HPLC) is commonly employed to determine the purity of the compound and to quantify its presence in various mixtures. A typical RP-HPLC method for analyzing this compound utilizes a C18 or a specialized reverse-phase column, such as a Newcrom R1, with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.com The use of smaller particle size columns, in the sub-2 μm range, can significantly enhance resolution and speed, a technique known as Ultra-High Performance Liquid Chromatography (UHPLC). sigmaaldrich.com

For preparative purposes, HPLC allows for the isolation of this compound from reaction mixtures or natural product extracts. sielc.comsielc.com The scalability of HPLC methods is a key advantage, enabling the purification of larger quantities of the compound. sielc.comsielc.com Techniques like high-speed counter-current chromatography (HSCCC) can also be utilized as a powerful liquid-liquid partition method for the fractionation and purification of phenolic compounds without a solid support, which is ideal for isolating constituents from complex extracts. mdpi.com

The following interactive table summarizes typical HPLC conditions for the analysis of this compound and related phenolic compounds.

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Alternative Mobile Phase (MS-compatible) | Acetonitrile (MeCN), Water, Formic Acid | sielc.comsielc.com |

| Column Particle Size (UPLC) | 3 µm | sielc.com |

| Detection | UV-Vis | scirp.org |

Gas Chromatography (GC) for Reaction Monitoring and Quantitative Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an indispensable tool for monitoring the progress of reactions involving this compound and for its quantitative analysis in various matrices. thermofisher.compepolska.plrsc.org The technique offers high sensitivity and selectivity, making it suitable for detecting low concentrations of the compound. thermofisher.comrsc.org

For quantitative analysis, a calibration curve is typically generated using standards of known concentrations. pepolska.pl The use of isotopically labeled internal standards can improve the accuracy and precision of the measurements. sigmaaldrich.com Derivatization is sometimes employed to enhance the volatility and thermal stability of phenolic compounds for GC analysis. researchgate.net For instance, trimethylsilylation with reagents like N,O-bis(trimethylsilyl)acetamide (BSTFA) is a common derivatization technique. nih.gov

The table below outlines typical GC-MS parameters for the analysis of alkylphenols.

| Parameter | Condition | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | thermofisher.compepolska.plrsc.org |

| Injector | Programmed Temperature Vaporizing (PTV) | thermofisher.com |

| Detector | Triple Quadrupole Mass Spectrometer | thermofisher.com |

| Derivatization Agent | N,O-bis(trimethysilyl)acetamide (BSTFA) | nih.gov |

| Internal Standards | Isotopically labeled compounds | sigmaaldrich.com |

Complementary Spectroscopic and Imaging Techniques

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of this compound, providing valuable information about its functional groups and electronic structure.

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The FT-IR spectrum of this compound would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. chemicalbook.com Absorptions corresponding to C-H stretching of the aromatic and cyclohexyl groups, as well as C=C stretching of the aromatic ring, would also be present. researchgate.net

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Phenolic compounds typically exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum. researchgate.net The position and intensity of these bands are influenced by the substituents on the aromatic ring. For this compound, the UV spectrum would show absorptions characteristic of a substituted phenol.

X-ray Diffraction (XRD) for Crystalline Structure Determination

For a crystalline sample of this compound, single-crystal XRD would yield detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. iucr.org Powder XRD could be used to identify the crystalline phases present in a bulk sample. The crystal structure of phenol itself reveals a packing motif dominated by T-shaped C-H⋯π interactions between phenyl rings, despite the presence of O-H⋯O hydrogen bonds. iucr.org

Transmission Electron Microscopy (TEM) and X-ray Photoelectron Spectroscopy (XPS) for Catalyst Morphology and Surface Compositional Analysis

While this compound is not a catalyst itself, Transmission Electron Microscopy (TEM) and X-ray Photoelectron Spectroscopy (XPS) are crucial for characterizing the catalysts used in its synthesis, which often involves the alkylation of phenol. tandfonline.comnih.gov

TEM provides high-resolution images of the catalyst's morphology, including particle size, shape, and dispersion of active components. This is vital for understanding how the physical structure of the catalyst influences its activity and selectivity in the alkylation reaction. acs.org

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the catalyst's surface. nih.gov This is particularly important for understanding the nature of the active sites involved in the catalytic process. For instance, in the alkylation of phenol, XPS can be used to identify the different chemical states of the metal and oxygen species on the surface of a metal oxide catalyst.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules. For phenolic compounds, these calculations are instrumental in understanding their antioxidant mechanisms, which primarily involve hydrogen atom transfer (HAT) and single electron transfer (SET).

The electronic structure of 4-tert-butyl-2-cyclohexylphenol is central to its chemical behavior. The hydroxyl (-OH) group attached to the aromatic ring is the primary site of reactivity. The tert-butyl group at the para position and the cyclohexyl group at the ortho position significantly influence the electronic distribution and steric accessibility of the phenolic hydroxyl group.

Quantum chemical calculations can determine a range of reactivity descriptors that quantify the antioxidant potential of phenolic compounds. nih.gov Key descriptors include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation, which is a key step in the radical scavenging process. For sterically hindered phenols like this compound, the BDE is a critical parameter for evaluating their antioxidant efficacy.

Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP suggests a higher propensity for the molecule to donate an electron in a single electron transfer mechanism.

Proton Affinity (PA): The negative of the enthalpy change for the reaction of a molecule with a proton. This descriptor is relevant in the context of the sequential proton loss electron transfer (SPLET) mechanism.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the HOMO-LUMO gap, provide insights into the chemical reactivity and kinetic stability of the molecule. A higher HOMO energy is associated with a greater electron-donating ability.

Table 1: Representative Quantum Chemical Reactivity Descriptors for Phenolic Antioxidants

| Descriptor | Typical Value Range for Hindered Phenols | Significance in Reactivity |

| O-H Bond Dissociation Enthalpy (BDE) | 75 - 85 kcal/mol | Lower value indicates easier hydrogen atom donation. |

| Ionization Potential (IP) | 7.5 - 8.5 eV | Lower value suggests greater ease of electron donation. |

| HOMO Energy | -5.0 to -6.0 eV | Higher value correlates with stronger electron-donating ability. |

| HOMO-LUMO Gap | 4.0 - 5.5 eV | Indicates chemical reactivity and kinetic stability. |

Note: The values presented in this table are representative and are based on computational studies of various substituted phenolic compounds. They serve as an illustrative guide to the expected properties of this compound.

Computational studies can model the reaction pathways of this compound with various radical species, such as peroxyl radicals, which are key intermediates in autoxidation processes. By calculating the potential energy surface for these reactions, it is possible to identify the transition states and determine the activation energies.

For instance, in the reaction of a phenolic antioxidant with a peroxyl radical (ROO•), the hydrogen atom transfer from the phenolic hydroxyl group to the radical is a crucial step. DFT calculations can be employed to determine the geometry of the transition state for this reaction and the associated energy barrier. A lower activation energy implies a faster reaction rate and, consequently, a more effective antioxidant. The steric hindrance provided by the cyclohexyl and tert-butyl groups can influence the approach of the radical to the hydroxyl group, affecting the geometry and energy of the transition state.

Molecular Dynamics and Simulation Methodologies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions in condensed phases. These simulations are particularly useful for understanding how this compound behaves in a polymer matrix or at an interface.

The non-covalent interactions between this compound and its surrounding environment are critical for its function. In a polymer, for example, these interactions determine its solubility, mobility, and ultimately its effectiveness as a stabilizer. MD simulations can be used to study the hydrogen bonding between the phenolic hydroxyl group and polar groups in a polymer, as well as the van der Waals interactions of the hydrophobic tert-butyl and cyclohexyl groups.

MD simulations can be a powerful tool to predict how the addition of phenolic compounds like this compound can enhance the performance and lifetime of materials, particularly polymers. By simulating the degradation of a polymer matrix in the presence and absence of the antioxidant, it is possible to gain insights into the mechanisms of stabilization.

These simulations can track the diffusion of the phenolic additive within the polymer, its migration to regions where degradation is initiated, and its reactions with radical species that are formed. chemrxiv.orgacs.org The compatibility of the additive with the polymer matrix, which is governed by their intermolecular interactions, is a key factor that can be assessed through simulation. For example, the solubility parameter of this compound can be calculated and compared with that of the host polymer to predict their miscibility. rsc.org

Structure-Activity Relationship (SAR) Investigations for Non-Biological Functions

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its activity. For phenolic antioxidants, SAR investigations for non-biological functions, such as the stabilization of polymers or fuels, are of great industrial importance.

The key structural features of this compound that contribute to its activity are:

The Phenolic Hydroxyl Group: This is the primary functional group responsible for radical scavenging.

The tert-Butyl Group: Located at the para-position, this electron-donating group enhances the reactivity of the hydroxyl group and increases the stability of the phenoxyl radical through hyperconjugation.

The Cyclohexyl Group: Situated at the ortho-position, this bulky group provides steric hindrance, which can prevent undesirable side reactions and enhance the stability of the antioxidant.

By systematically modifying these structural features and computationally evaluating the resulting changes in reactivity descriptors and antioxidant efficacy, it is possible to establish quantitative structure-activity relationships (QSAR). nih.govplos.org These models can then be used to predict the activity of new, unsynthesized phenolic compounds and to design more effective stabilizers for specific applications.

Correlation of Molecular Architecture with Antioxidant Efficacy and Stability

The molecular structure of this compound features a bulky tert-butyl group at the 4-position and a cyclohexyl group at the 2-position, ortho to the hydroxyl group. ontosight.ai This specific arrangement is not accidental and plays a crucial role in its antioxidant efficacy. The tert-butyl group, with its large and branched structure, provides steric hindrance. This steric bulk helps to protect the hydroxyl group, making the resulting phenoxyl radical more stable and less likely to engage in undesirable side reactions. This enhanced stability of the radical intermediate is a key factor in the efficiency of the antioxidant.

Furthermore, the tert-butyl group contributes to the compound's hydrophobicity, which can influence its solubility and distribution in various media, such as plastics and rubbers, where it is often used. ontosight.aiontosight.ai The cyclohexyl group, also being a bulky substituent, further contributes to the steric environment around the hydroxyl group.

Computational studies on similar phenolic antioxidants have shown that the bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter for predicting antioxidant activity. A lower BDE indicates that the hydrogen atom can be more easily donated. The electron-donating nature of the alkyl substituents (tert-butyl and cyclohexyl) can influence the electron density on the aromatic ring and, consequently, the O-H BDE.

Table 1: Structural Features and Their Influence on Antioxidant Properties

| Structural Feature | Position | Influence on Antioxidant Efficacy and Stability |

| Hydroxyl Group (-OH) | 1 | Primary site for free radical scavenging through hydrogen atom donation. |

| Cyclohexyl Group | 2 | Provides steric hindrance, contributing to the stability of the phenoxyl radical. |

| tert-Butyl Group | 4 | Offers significant steric protection to the hydroxyl group, enhances the stability of the resulting radical, and increases hydrophobicity. ontosight.ai |

Influence of Substituent Effects on Chemical Reactivity and Catalytic Outcomes

The substituents on the aromatic ring of this compound not only determine its antioxidant properties but also govern its reactivity in other chemical transformations, including its role in catalytic processes. The tert-butyl and cyclohexyl groups exert both steric and electronic effects that direct the outcome of reactions involving the phenol (B47542) ring.

In electrophilic aromatic substitution reactions, which are common for phenols, the hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, the 2-position is already occupied by the cyclohexyl group, and the 4-position by the tert-butyl group. This leaves the 6-position as the most likely site for further substitution, although the steric bulk of the adjacent cyclohexyl group can hinder this.

The alkylation of phenols is a well-studied reaction with significant industrial relevance. For instance, the alkylation of phenol with tert-butyl alcohol can yield various tert-butylated phenols, and the selectivity for a particular isomer is highly dependent on the catalyst and reaction conditions. nih.gov In the synthesis of this compound itself, the reaction conditions would be tailored to favor di-substitution at these specific positions.

The presence of the bulky substituents can also influence the compound's performance when used as a ligand in catalysis. The steric environment created by the tert-butyl and cyclohexyl groups can impact the coordination of the phenol to a metal center and influence the selectivity of the catalyzed reaction.

In photocatalytic degradation studies of similar compounds like 4-tert-butylphenol (B1678320), the initial concentration of the compound and the catalyst dosage have been shown to significantly affect the degradation efficiency. mdpi.com While this relates to its degradation rather than its use as a catalyst, it underscores the importance of substituent effects on the reactivity of the molecule. The presence of different ions in the reaction mixture can also either promote or inhibit the degradation process, highlighting the complex interplay of factors that determine chemical reactivity. mdpi.com

Table 2: Influence of Substituents on Reactivity

| Substituent | Position | Effect on Chemical Reactivity |

| Cyclohexyl Group | 2 | Sterically hinders reactions at the ortho position. Directs incoming groups to other available positions. |

| tert-Butyl Group | 4 | Exerts a strong steric effect, influencing the regioselectivity of further substitutions on the aromatic ring. |

Environmental Chemistry and Degradation Pathways of 4 Tert Butyl 2 Cyclohexylphenol

Abiotic Transformation Processes in Environmental Compartments

Abiotic degradation involves non-biological processes that transform the chemical structure of 4-tert-butyl-2-cyclohexylphenol. These processes are primarily driven by chemical reactions with environmental oxidants and the influence of solar radiation.

Photochemical degradation, or photolysis, is a process where a chemical is broken down by photons from sunlight. The susceptibility of an organic compound to photolysis depends on its ability to absorb light at environmentally relevant wavelengths (greater than 290 nm). For structurally related compounds like 4-tert-butylphenol (B1678320), photochemical degradation has been observed, particularly in the presence of photosensitizers or through advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals.

Direct photolysis of this compound may be limited if its UV-Vis absorption spectrum does not significantly overlap with the solar spectrum at the Earth's surface. However, indirect photolysis, mediated by natural photosensitizers present in surface waters (e.g., humic acids), could play a more significant role. These substances can absorb sunlight and transfer the energy to the phenol (B47542) or generate reactive oxygen species that subsequently attack the molecule.

Studies on 4-tert-butylphenol have shown that its photodegradation can be enhanced by the presence of catalysts such as titanium dioxide (TiO2), leading to mineralization (complete breakdown to CO2 and water). The degradation rate is influenced by factors such as the initial concentration of the pollutant, the catalyst dosage, and the presence of other substances in the water matrix. For instance, the presence of carbonate and nitrate (B79036) ions can inhibit the photodegradation of 4-tert-butylphenol, while chloride and bicarbonate ions may enhance it. microbiologyresearch.orgmdpi.com

Table 1: Factors Influencing Photochemical Degradation of 4-tert-Butylphenol

| Factor | Effect on Degradation Rate | Reference |

| Catalyst (e.g., TiO2) | Increases | semanticscholar.org |

| Initial Concentration | Can decrease at higher concentrations | mdpi.com |

| Catalyst Dosage | Increases up to an optimal point | mdpi.com |

| Presence of Carbonate (CO3^2-) | Inhibits | microbiologyresearch.orgmdpi.com |

| Presence of Nitrate (NO3^-) | Inhibits | microbiologyresearch.orgmdpi.com |

| Presence of Chloride (Cl^-) | Enhances | microbiologyresearch.orgmdpi.com |

| Presence of Bicarbonate (HCO3^-) | Enhances | microbiologyresearch.orgmdpi.com |

| Humic Acid | Can enhance or inhibit depending on concentration | microbiologyresearch.orgmdpi.com |

Biotic Degradation Mechanisms and Microbial Interventions

Biotic degradation, mediated by microorganisms, is a key process in the removal of organic pollutants from the environment. The degradation of alkylphenols by bacteria and fungi has been a subject of considerable research.

The microbial degradation of alkylphenols generally proceeds through the hydroxylation of the aromatic ring, followed by ring cleavage. For many phenolic compounds, the initial step is the conversion to a catechol derivative. This is then followed by either ortho- or meta-cleavage of the aromatic ring by dioxygenase enzymes, leading to the formation of intermediates that can enter central metabolic pathways.

For instance, the degradation of 4-tert-butylphenol by the bacterium Sphingobium fuliginis involves the initial hydroxylation to form 4-tert-butylcatechol (B165716), which is then subjected to meta-cleavage. nih.gov This pathway is common for the degradation of various alkylphenols. The structure of the alkyl substituent can influence the specific degradation pathway and the efficiency of the process.

The characterization of metabolites is crucial for understanding the degradation pathway and assessing the potential formation of more persistent or toxic intermediates. In the degradation of alkylphenols, common intermediates include catechols, hydroxymuconic semialdehydes (from meta-cleavage), and muconic acids (from ortho-cleavage).

For 4-tert-butylphenol, identified metabolites in microbial degradation include 4-tert-butylcatechol. Further degradation of the ring-cleavage products leads to the formation of smaller organic acids that can be utilized by the microorganisms for growth. The ultimate biodegradation of alkylphenol ethoxylates, which are precursors to alkylphenols, has been shown to occur in various environmental settings, with half-lives ranging from about one to four weeks. nih.gov

Several bacterial strains have been identified for their ability to degrade alkylphenols and other phenolic compounds. These microorganisms are often isolated from contaminated environments, such as industrial wastewater and sewage sludge. researchgate.net

Genera of bacteria known to degrade alkylphenols include Pseudomonas, Sphingomonas, Bacillus, and Stenotrophomonas. researchgate.net For example, Pseudomonas sp. strain KL28 has been shown to degrade a range of 4-n-alkylphenols. microbiologyresearch.org The bacterium Sphingomonas sp. strain TTNP3 is capable of degrading branched nonylphenol. nih.gov A study on the biodegradation of 2,4-di-tert-butylphenol identified strains of Pandoraea, Lysinibacillus, Serratia, and Bacillus with significant degradation capabilities. semanticscholar.org

The selection and application of such strains are of great interest for bioremediation strategies to clean up environments contaminated with alkylphenols.

Table 2: Bacterial Genera with Demonstrated Alkylphenol Degradation Capability

| Bacterial Genus | Degraded Alkylphenol(s) | Reference |

| Pseudomonas | 4-n-Alkylphenols, 2-sec-butylphenol | microbiologyresearch.orgresearchgate.net |

| Sphingomonas | 4-tert-Butylphenol, Nonylphenol | nih.govnih.gov |

| Sphingobium | 4-tert-Butylphenol | nih.gov |

| Bacillus | Nonylphenol, 2,4-di-tert-butylphenol | researchgate.netsemanticscholar.org |

| Stenotrophomonas | Nonylphenol | researchgate.net |

| Pandoraea | 2,4-di-tert-butylphenol | semanticscholar.org |

| Lysinibacillus | 2,4-di-tert-butylphenol | semanticscholar.org |

| Serratia | 2,4-di-tert-butylphenol | semanticscholar.org |

Environmental Fate Modeling and Distribution Analysis

Prediction of Multimedia Partitioning and Environmental Transport

There is a lack of specific studies and validated models that describe the multimedia partitioning and environmental transport of this compound. Environmental fate models, such as fugacity models, are used to predict how a chemical will be distributed in different environmental compartments like air, water, soil, and sediment. These models rely on key physicochemical properties of the substance, including its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). Without experimentally determined or accurately predicted values for these properties for this compound, any modeling attempt would be highly speculative.

Consequently, no data tables can be generated to illustrate the predicted distribution of this compound in the environment.

Assessment of Environmental Persistence and Biodegradability

Information regarding the environmental persistence and biodegradability of this compound is not available in the reviewed scientific literature. Persistence is often measured by the half-life of a compound in various environmental media, while biodegradability is assessed through standardized tests that measure the extent and rate of microbial degradation.

Studies on similar alkylphenols can sometimes offer clues, but the presence of the cyclohexyl group in this compound could influence its susceptibility to microbial attack and other degradation processes in ways that are not predictable without specific experimental data. Therefore, no definitive statements can be made about its potential to persist or biodegrade in the environment.

Due to the absence of research findings on the biodegradability of this specific compound, no data tables detailing degradation rates or pathways can be provided.

Advanced Applications and Industrial Relevance of 4 Tert Butyl 2 Cyclohexylphenol

Role as an Antioxidant in Advanced Materials Science

Phenolic compounds, such as 4-tert-Butyl-2-cyclohexylphenol, are well-regarded for their antioxidant capabilities. ontosight.ai This property is crucial in the field of materials science, where preventing degradation from environmental factors is key to ensuring product longevity and performance.

Polymer Stabilization against Thermal and Oxidative Degradation

The incorporation of this compound into polymer matrices helps to inhibit these degradative processes. The tert-butyl group enhances the compound's stability and its solubility in non-polar environments like plastics and oils. nih.gov This makes it an effective antioxidant for materials such as polyolefins (polyethylene, polypropylene), elastomers, and synthetic rubbers, protecting them during high-temperature processing and extending their functional lifespan. performanceadditives.usahmadullins.com Phenolic antioxidants are recognized for improving the shelf life of polymer materials by slowing the rate of oxidation. researchgate.net

Table 1: Predicted Functional Use of this compound

| Functional Use | Predicted Probability |

| Antioxidant | 0.879 |

| UV Absorber | 0.780 |

| Heat Stabilizer | 0.409 |

| Antimicrobial | 0.342 |

| This table is based on predictive models from EPA's Quantitative Structure-Use Relationship (QSUR). epa.gov |

Mechanisms of Radical Scavenging in Material Preservation

The antioxidant function of this compound is rooted in its ability to act as a free radical scavenger. Oxidative degradation of polymers is a chain reaction propagated by highly reactive free radicals (R•) and peroxy radicals (ROO•).

The preservation mechanism involves the following key steps:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl (-OH) group on the this compound molecule donates its hydrogen atom to a free radical. This neutralizes the reactive radical, terminating the degradation chain reaction. researchgate.netnih.gov

Formation of a Stabilized Phenoxyl Radical: Upon donating the hydrogen atom, the phenol (B47542) is converted into a phenoxyl radical. This resulting radical is significantly less reactive than the initial free radical. Its stability is enhanced by two structural features:

Steric Hindrance: The bulky tert-butyl and cyclohexyl groups physically obstruct the radical center on the oxygen atom, preventing it from easily reacting with other molecules. nih.gov

Resonance Stabilization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring, distributing the charge and further stabilizing the radical.

This process effectively interrupts the auto-oxidative cycle, protecting the material from further damage. The electron-donating nature of the tert-butyl group enhances the electron density on the aromatic ring and hydroxyl group, which helps stabilize the phenoxy radical formed during antioxidant activity. nih.gov

Key Chemical Intermediate in Industrial Synthesis

Beyond its direct application as an antioxidant, this compound is a valuable building block in the synthesis of more complex molecules. ontosight.ai Its distinct structure allows it to be used as a starting material or key intermediate for various specialty chemicals.

Use in the Production of Dyes, Pigments, and Agrochemicals

The compound serves as a precursor in multistep chemical manufacturing processes. ontosight.ai A significant application is in the agrochemical industry, where it functions as a key intermediate in the synthesis of the miticide Propargite. google.com Propargite is a broad-spectrum acaricide used to control mites on crops such as cotton, fruits, and vegetables. The quality of the 2-(4-tert-butylphenoxy)cyclohexanol intermediate, derived from 4-tert-butylphenol (B1678320) chemistry, directly impacts the quality of the final Propargite product. google.com

While its use in the synthesis of specific dyes and pigments is noted, detailed public-domain information on these pathways is less common, often remaining proprietary to chemical manufacturers.

Contributions to the Synthesis of Specialty Chemicals

The reactivity of the hydroxyl group and the aromatic ring allows for various chemical modifications, making this compound a versatile intermediate for a range of specialty chemicals. One documented synthetic route involves the reaction of p-tert-butylphenol with 1,2-epoxycyclohexane to produce intermediates like 2-(4-tert-butylphenoxy)cyclohexanol, highlighting its role in creating complex cyclic ethers and alcohols. google.com These derivatives can, in turn, be used in further syntheses for products in pharmaceuticals and other specialized fields. ontosight.ai

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 5450-24-8 echemi.com |

| Molecular Formula | C₁₆H₂₄O nih.gov |

| Molecular Weight | 232.36 g/mol nih.gov |

| Boiling Point | 293.1±9.0 °C (Predicted) chemicalbook.com |

| Density | 0.985±0.06 g/cm³ (Predicted) chemicalbook.com |

Integration into Novel Material Systems

The robust stabilizing properties of this compound make it a candidate for integration into novel and high-performance material systems. Its efficacy as a heat and UV stabilizer suggests its potential use in advanced composites, engineering plastics, and other materials that must withstand harsh environmental conditions without significant degradation. performanceadditives.usepa.gov

Research into new material formulations often seeks additives that can enhance long-term durability. The radical-scavenging ability of this compound is particularly relevant for applications where materials are exposed to continuous oxidative stress, such as in automotive components, outdoor infrastructure, and electronic encapsulants. Its integration can lead to materials with superior aging characteristics and extended operational lifetimes.

Development of Multifunctional Polymer Additives Incorporating Hindered Phenol Structures

Hindered phenols are well-documented as primary antioxidants that protect polymeric materials from degradation by scavenging free radicals. This mechanism is crucial during high-temperature processing and for the long-term durability of plastics. The effectiveness of these antioxidants is largely attributed to the sterically hindered phenolic hydroxyl group, which can donate a hydrogen atom to a peroxy radical, thereby terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the bulky ortho-substituents, preventing it from initiating new degradation pathways.

The general antioxidant mechanism of hindered phenols can be summarized as follows:

Initiation: Polymer (P-H) degradation begins with the formation of a polymer alkyl radical (P•) due to heat, UV radiation, or mechanical stress.

Propagation: The polymer alkyl radical (P•) reacts with oxygen to form a polymer peroxy radical (POO•). This highly reactive species can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and another polymer alkyl radical, thus propagating the degradation cycle.

Termination by Hindered Phenol (ArOH): The hindered phenol donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable, non-reactive aromatic radical (ArO•).

However, the quest for multifunctional polymer additives, which combine the antioxidant properties of hindered phenols with other stabilizing functionalities (e.g., light stabilization), has led to the development of more complex molecules. Research in this area tends to focus on synthesizing new chemical entities that incorporate different functional moieties rather than utilizing simpler, monofunctional phenols like this compound as a direct building block. There is a lack of published research detailing the synthesis and performance of multifunctional additives derived specifically from this compound.

Exploration in the Field of Liquid Crystal Technology

Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. Their unique ability to manipulate light has made them indispensable in display technologies. The molecular structure of a compound is a key determinant of its potential to exhibit liquid crystalline phases (mesophases). Typically, molecules that are anisotropic, such as rod-shaped or disc-shaped molecules, are candidates for liquid crystal applications.

A thorough review of the scientific literature reveals no studies on the synthesis of liquid crystals directly from this compound or its derivatives. The exploration of this compound as a precursor or a component in liquid crystal mixtures remains an uninvestigated area of materials science. The focus of current liquid crystal research is on the design and synthesis of novel molecular architectures with tailored electromagnetic and optical properties, and this compound does not appear to be a candidate in these endeavors.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4-tert-Butyl-2-cyclohexylphenol in synthetic chemistry?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment and structural confirmation, referencing retention indices and fragmentation patterns (e.g., m/z 184.663 for molecular ion detection) . Infrared (IR) spectroscopy is critical for identifying phenolic -OH stretches (~3200–3600 cm⁻¹) and tert-butyl group vibrations (1360–1380 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the cyclohexyl and aromatic rings .

- Data Reliability : Cross-validate results using NIST Standard Reference Database 69 for spectral matching .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Experimental Design : Use tert-butyl chloride and cyclohexylphenol precursors under Friedel-Crafts alkylation conditions. Monitor reaction kinetics via HPLC to track intermediate formation .

- Key Parameters : Maintain anhydrous conditions (AlCl₃ catalyst), control temperature (40–60°C), and employ stoichiometric excess of tert-butyl chloride (1.2:1 molar ratio) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what factors influence its metal-binding selectivity?

- Mechanistic Insight : The phenolic -OH and cyclohexyl groups act as electron-donating sites. Steric hindrance from the tert-butyl group directs metal coordination to specific positions (e.g., favoring octahedral geometry in transition metal complexes) .

- Experimental Validation : Conduct X-ray crystallography to resolve ligand-metal frameworks. Compare binding constants (log K) using UV-Vis titration with Cu²⁺, Fe³⁺, and Zn²⁺ ions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Data Analysis Framework :

- Reproducibility Checks : Replicate enzyme inhibition assays under standardized conditions (pH 7.4, 25°C) .

- Control Variables : Account for solvent effects (e.g., DMSO vs. ethanol) and protein concentration (Lowry assay for quantification) .

- Statistical Validation : Apply ANOVA to compare IC₅₀ values across studies, identifying outliers via Grubbs’ test .

Q. What strategies are effective for studying the environmental stability and degradation pathways of this compound?

- Degradation Studies :

- Photolysis : Exclude solutions to UV light (254 nm) and monitor via LC-MS for hydroxylated or ring-opening products .

- Microbial Degradation : Use soil slurry assays with Pseudomonas spp., quantifying parent compound depletion via GC-MS .

Methodological Tables

| Analytical Technique | Key Parameters | Reference |

|---|---|---|

| GC-MS | Column: DB-5MS; Temp ramp: 50–300°C | |

| IR Spectroscopy | Peaks: 3250 cm⁻¹ (phenolic -OH) | |

| NMR (¹H) | δ 1.3 ppm (tert-butyl protons) |

| Synthetic Byproducts | Mitigation Strategy |

|---|---|

| Di-alkylated derivatives | Reduce tert-butyl chloride excess |

| Oxidized phenol | Use nitrogen atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.